5-Chloro-2-hydroxybenzophenone

Overview

Description

5-Chloro-2-hydroxybenzophenone (5-Cl-2-HBP) is a common organic compound used in a variety of applications, ranging from synthetic organic chemistry to pharmaceuticals and materials science. 5-Cl-2-HBP is a versatile chemical that can be used as a building block for a variety of reactions, as a starting material for synthesizing other compounds, and as an intermediate in chemical processes.

Scientific Research Applications

Chiroptical Properties

5-Chloro-2-hydroxybenzophenone has been studied for its chiroptical properties when derived into ketimines. This research demonstrated that the geometric relationship between chromophoric groups is crucial in determining these properties, more so than the chirality at the asymmetric carbon atom (Bettoni et al., 1975).

Synthesis Processes

This compound is also significant in synthesis processes. For instance, its reaction with phosphorus pentachloride results in a title compound that can decompose into 2,5-dichlorobenzophenone (Pinkus et al., 2004). Additionally, it's involved in the synthesis of Ruthenium(III) unsymmetrical Schiff base complexes, indicating its versatility in chemical reactions (Yeo Hwhan-Jin & Lim Jong-Wan, 1992).

Photoreactivity

The photoreactivity of derivatives of this compound, such as 5-chloro-2-hydroxybenzonitrile, has been a subject of research, showing the compound's potential in photochemical applications (Bonnichon et al., 1999).

Complex Formation and Spectroscopy

Studies have shown that this compound forms complexes with various metals and has been analyzed for its magnetic, spectroscopic, and structural properties. These properties are essential in understanding the behavior of these complexes in different chemical contexts (Gluvchinsky et al., 1977).

Environmental Applications

Its derivatives, such as hydroxylated benzophenone UV absorbers, are studied for their presence in environmental samples, indicating its relevance in environmental chemistry (Negreira et al., 2009).

Mechanism of Action

Target of Action

5-Chloro-2-hydroxybenzophenone is primarily used as a UV filter . Its primary targets are surfaces sensitive to radiation, including human skin and camera lens filters .

Mode of Action

The compound absorbs UV radiation, preventing it from reaching the sensitive surface . By doing so, it protects these surfaces from the harmful effects of UV radiation, such as sunburn, premature aging of the skin, and damage to the lens.

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform and methanol , which may influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

By absorbing UV radiation, this compound prevents the harmful effects of UV exposure. This includes cellular damage that can lead to skin aging and potentially skin cancer. Some studies indicate that chemicals with uv blocking properties can act as endocrine disruptors .

properties

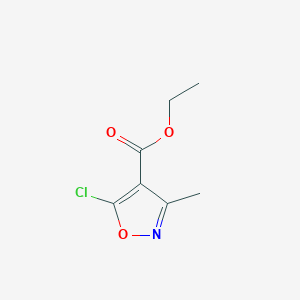

IUPAC Name |

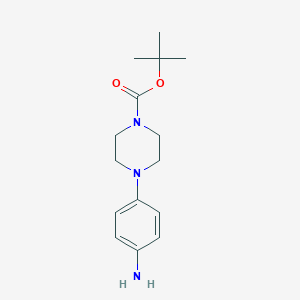

(5-chloro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWSZDODENFLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047894 | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Yellow powder | |

CAS RN |

85-19-8 | |

| Record name | Benzophenone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-hydroxyphenyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ1YPA54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95.3 °C, MP: 96-98 °C (205-208 °F) | |

| Record name | Chlorohydroxy benzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 5-Chloro-2-hydroxybenzophenone has the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol. [, ]

ANone: Numerous studies report spectroscopic data for this compound, including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and environment of hydrogen (1H NMR) and phosphorus (31P NMR) atoms in the molecule and its complexes. [, , ]

- UV-Vis spectroscopy: Reveals electronic transitions within the molecule and helps understand its light absorption properties. [, , , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to study materials with unpaired electrons, offering insights into the electronic structure of paramagnetic metal complexes of this compound. [, ]

ANone: Research indicates that while this compound can be incorporated into loochoo lacquer films, its effectiveness as a UV absorber might be limited. Studies show that it can significantly impact the stability of metal complexes within azo pigments, potentially affecting the overall performance of the lacquer. []

ANone: Yes, ruthenium(III) complexes incorporating this compound as part of an unsymmetrical Schiff base ligand demonstrate catalytic activity in the oxidation of styrene using sodium hypochlorite. The major reaction pathway observed is oxidative cleavage of the C=C bond, yielding benzaldehyde as the primary product. []

ANone: Yes, density functional theory (DFT) calculations have been employed to:

- Geometric Optimization: Predict and confirm the three-dimensional structures of this compound complexes. [, ]

- Theoretical Vibrational Spectra Calculations: Correlate and interpret experimental IR data, providing a deeper understanding of the vibrational modes and functional groups within the molecule. [, ]

- Non-covalent Interaction (NCI) Analysis: Visualize and analyze non-covalent interactions, such as hydrogen bonding, contributing to the stability and packing of molecules in the crystal lattice. []

- Time-dependent Density Functional Theory (TD-DFT) Calculations: Simulate and interpret UV-Vis spectra, offering insights into the electronic transitions and excited state properties of the molecule. []

- Natural Bonding Orbital (NBO) Analysis: Study the interactions between different molecular fragments and calculate interaction energies, contributing to a more comprehensive understanding of complex stability. []

ANone: Studies on nickel(II) complexes demonstrate that substituting the 5-chloro group with a methyl group leads to differences in the crystal structure and coordination geometry around the metal center. These modifications influence the ligand field strength and the magnetic properties of the complexes. []

ANone: Research shows that this compound can undergo various transformations depending on the reaction conditions:

- Reaction with Phosphorus Pentachloride: Leads to the formation of a dichlorophosphate derivative. [, ]

- Reaction with Phosphorus Oxychloride: Results in a complex reaction mixture with multiple products. [, ]

- Exposure to UV Light: Can lead to degradation, impacting its effectiveness as a UV absorber in certain applications. []

ANone: Research indicates that this compound exhibits toxicity towards freshwater planarians (Dugesia japonica), with a 48-hour LC50 value of 25 mg/L. This highlights the need for further investigation into its potential ecological risks and the implementation of appropriate waste management strategies to minimize negative environmental impacts. []

ANone: Yes, several other benzophenone derivatives with varying substituents are used as UV absorbers, including:

ANone: Various research tools and resources are available, including:

ANone: Early research on this compound focused on its synthesis and basic chemical transformations. Over time, the focus shifted towards:

- Understanding its coordination chemistry: Exploring its ability to form complexes with various metal ions and studying the properties of these complexes. [, , , , , , , ]

- Investigating its applications: Exploring its potential as a building block for UV absorbers, ligands for catalysis, and other materials science applications. [, ]

- Employing computational methods: Utilizing DFT and other computational techniques to gain deeper insights into the electronic structure, reactivity, and properties of this compound and its derivatives. [, ]

- Addressing environmental concerns: Assessing the ecological impact of this compound and seeking safer and more sustainable alternatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)